molecular formula C23H21FN2O6 B2458340 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-39-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2458340
CAS No.: 941916-39-8
M. Wt: 440.427
InChI Key: JVVYVBDYBBTVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O6 and its molecular weight is 440.427. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Research on similar compounds, such as thiazolyl N-benzyl-substituted acetamide derivatives, has demonstrated significant anticancer activities through the inhibition of Src kinase. These compounds, designed to understand the structure-activity relationship of KX2-391, a selective Src substrate binding site inhibitor, have shown promise in inhibiting cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells. The study highlights the potential of N-benzyl-substituted acetamide derivatives in cancer therapy (Asal Fallah-Tafti et al., 2011).

Role in Enzymatic Reactions and Liver Toxicity

The metabolic pathways and toxicological profiles of compounds such as flutamide and its metabolites have been studied to understand their roles in liver toxicity. These studies provide insights into the enzymatic hydroxylation and reduction processes that compounds undergo in the body, contributing to our understanding of drug-induced liver injuries and the protective mechanisms against them (Masato Ohbuchi et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been synthesized and studied for their photochemical, thermochemical properties, and ligand-protein interactions. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have shown that these compounds can bind effectively to proteins like Cyclooxygenase 1 (COX1), suggesting their utility in pharmaceutical and photovoltaic applications (Y. Mary et al., 2020).

Analgesic Agent Development

Research on (indol-3-yl)alkylamides, including compounds with N-(pyridin-4-yl)acetamide structures, has identified potent analgesic properties. These compounds have been compared with reference drugs like flupirtine, ibuprofen, and diclofenac, showing promise as lead compounds for further development in pain management (F. Fouchard et al., 2001).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYVBDYBBTVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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